Boc-D-threo-3-(4-chlorophenyl)serine

Catalog No.
S8111168
CAS No.
M.F
C14H18ClNO5
M. Wt
315.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-threo-3-(4-chlorophenyl)serine

Product Name

Boc-D-threo-3-(4-chlorophenyl)serine

IUPAC Name

(2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO5

Molecular Weight

315.75 g/mol

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m0/s1

InChI Key

UOIXOTOBWPXEFC-WDEREUQCSA-N

SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)O)C(=O)O

Boc-D-threo-3-(4-chlorophenyl)serine is a synthetic amino acid derivative that features a tert-butyloxycarbonyl (Boc) protecting group, a threo configuration, and a 4-chlorophenyl substituent at the beta position. This compound is of interest in medicinal chemistry and biochemistry due to its structural similarity to natural amino acids, which allows it to be utilized in various biological and chemical applications. The presence of the chlorophenyl group enhances its potential for interacting with biological targets, making it a valuable compound for research into enzyme inhibition and drug design.

, including:

  • Oxidation: This can be performed using various oxidizing agents to convert the alcohol functional group into carbonyl groups.
  • Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in drug formulation.
  • Nucleophilic substitutions: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Boc-D-threo-3-(4-chlorophenyl)serine exhibits significant biological activity, particularly in the context of enzyme interactions. It has been studied as a substrate and mechanism-based inhibitor for various enzymes, including serine hydroxymethyltransferase. This compound's structural features allow it to mimic natural substrates, enabling it to modulate enzyme activity effectively. Such properties make it a candidate for further exploration in therapeutic applications targeting metabolic pathways involving serine derivatives .

The synthesis of Boc-D-threo-3-(4-chlorophenyl)serine typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as D-serine or its derivatives.
  • Protection: The amino group is protected using the Boc protecting group to prevent unwanted reactions during subsequent steps.
  • Substitution Reaction: A chlorinated aromatic compound (e.g., 4-chlorobenzaldehyde) is introduced through nucleophilic substitution to form the desired beta-substituted serine derivative.
  • Deprotection: Finally, the Boc group is removed under acidic conditions to yield the free amino acid .

Boc-D-threo-3-(4-chlorophenyl)serine finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of peptide-based drugs and inhibitors targeting specific enzymes.
  • Biochemical Research: Its role as an enzyme inhibitor makes it useful for studying metabolic pathways and enzyme mechanisms.
  • Material Science: It can be used in the development of novel materials that require amino acid derivatives for enhanced properties .

Studies involving Boc-D-threo-3-(4-chlorophenyl)serine have demonstrated its potential as an inhibitor of several enzymes. For example, it has been shown to interact with serine hydroxymethyltransferase, where it acts both as a substrate and an inhibitor. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Further research into its binding affinities and kinetic parameters can provide insights into optimizing its efficacy as an enzyme modulator .

Boc-D-threo-3-(4-chlorophenyl)serine shares structural similarities with other amino acid derivatives but possesses unique features that differentiate it from them. Below is a comparison with some similar compounds:

Compound NameStructural FeaturesUnique Aspects
Boc-D-threonineThreonine backbone without phenyl substitutionLacks chlorophenyl moiety
4-Chloro-L-threonineChlorinated threonine derivativeMore polar due to additional chlorine
Boc-D-serineSerine backbone without phenyl substitutionDifferent stereochemistry (D vs L)
Boc-D-phenylserinePhenyl group instead of chlorophenylDifferent electronic properties

Boc-D-threo-3-(4-chlorophenyl)serine's unique combination of a threo configuration and a 4-chlorophenyl substituent contributes to its distinctive biological activity profile compared to these similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

315.0873504 g/mol

Monoisotopic Mass

315.0873504 g/mol

Heavy Atom Count

21

Dates

Last modified: 02-18-2024

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